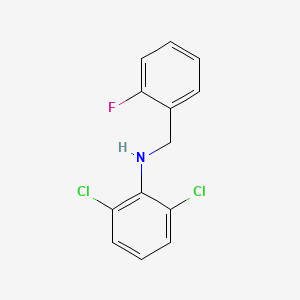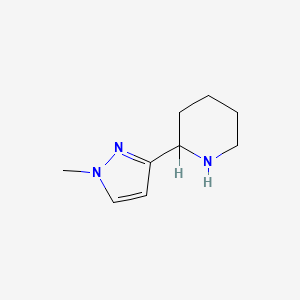
2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a dihydroindole ring with a methyl group at the 2-position and a carboxaldehyde group at the 7-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes under acidic conditions to form indoles . For this specific compound, the starting materials would include a suitable hydrazine derivative and an aldehyde. The reaction typically requires refluxing in acetic acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde undergoes various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2,3-dihydro-2-Methyl-1H-Indole-7-carboxylic acid.
Reduction: 2,3-dihydro-2-Methyl-1H-Indole-7-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde involves its interaction with various molecular targets. The indole ring system is known to bind with high affinity to multiple receptors, influencing biological pathways . For instance, it may interact with enzymes or receptors involved in cell signaling, leading to modulation of cellular processes such as proliferation, apoptosis, and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1H-Indole-7-carboxaldehyde: Lacks the methyl group at the 2-position.
2-Methyl-1H-Indole-7-carboxaldehyde: Lacks the dihydro structure at the 2,3-positions.
1H-Indole-7-carboxaldehyde: Lacks both the methyl group and the dihydro structure.
Uniqueness
2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the dihydro structure can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
1260113-88-9 |
|---|---|
Fórmula molecular |
C10H11NO |
Peso molecular |
161.204 |
Nombre IUPAC |
2-methyl-2,3-dihydro-1H-indole-7-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-3-2-4-9(6-12)10(8)11-7/h2-4,6-7,11H,5H2,1H3 |
Clave InChI |
RWGRZYACOGQMAY-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC(=C2N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572410.png)




